

# Application Note: Spectroscopic Analysis of Pigment Red 48:1 in Coatings

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Pigment Red 48:1*

Cat. No.: *B3357847*

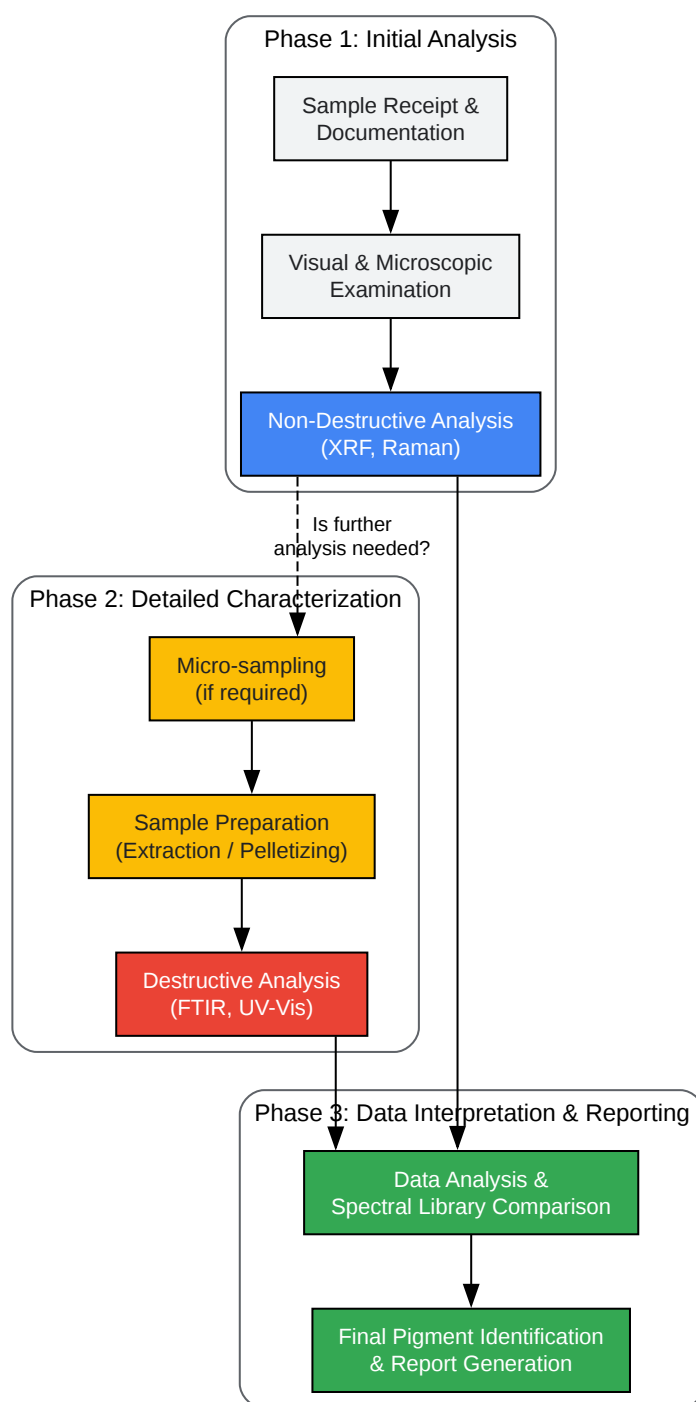
[Get Quote](#)

## Introduction

**Pigment Red 48:1** (C.I. 15865:1) is a monoazo barium salt lake pigment widely utilized in the coatings industry to impart a vibrant, yellowish-red hue.<sup>[1][2]</sup> Its chemical name is Barium 4-[(5-chloro-4-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate, with the molecular formula  $C_{18}H_{11}BaClN_2O_6S$ .<sup>[3]</sup> The performance, stability, and quality of a coating are critically dependent on the correct identification and characterization of its constituent pigments. Spectroscopic techniques offer powerful, reliable, and often non-destructive methods for analyzing pigments directly within the coating matrix. This application note provides detailed protocols for the analysis of **Pigment Red 48:1** in coatings using Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), Raman, and X-Ray Fluorescence (XRF) spectroscopy.

## Analytical Workflow for Pigment Identification

The general workflow for identifying **Pigment Red 48:1** in a coating sample involves a multi-technique approach, starting with non-destructive surface analysis and proceeding to more specific or destructive methods if required.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for pigment analysis.

## Spectroscopic Data Summary

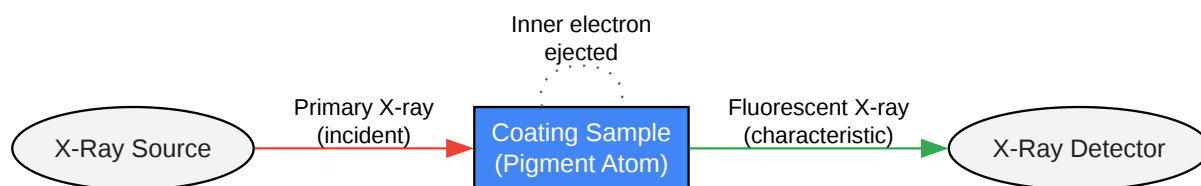
The identification of **Pigment Red 48:1** is achieved by correlating data from multiple spectroscopic techniques. The following table summarizes the expected quantitative results.

Spectroscopic Technique	Parameter	Characteristic Result for Pigment Red 48:1	Reference
UV-Visible Spectroscopy	$\lambda_{\text{max}}$ (Absorption Max)	In the visible range, responsible for the red color.	[4]
FTIR Spectroscopy	Wavenumber ( $\text{cm}^{-1}$ )	~3400-3200 (O-H stretch) ~3100-3000 (Aromatic C-H stretch) ~1650-1580 (C=O stretch) ~1600-1450 (Aromatic C=C and N=N stretch) ~1300-1000 (C-O stretch)	[4]
Raman Spectroscopy	Raman Shift ( $\text{cm}^{-1}$ )	A unique "fingerprint" spectrum. Specific peaks should be compared against a reference database.	[5][6]
X-Ray Fluorescence	Detected Elements	Barium (Ba), Sulfur (S), Chlorine (Cl)	[1][3]

## Experimental Protocols

### X-Ray Fluorescence (XRF) Spectroscopy

XRF is a non-destructive technique ideal for the elemental analysis of inorganic components in a pigment.[7] It works by irradiating the sample with high-energy X-rays, causing the elements within to emit secondary, characteristic X-rays, which are then detected.[8] For **Pigment Red 48:1**, the presence of Barium (Ba), Sulfur (S), and Chlorine (Cl) is indicative.



[Click to download full resolution via product page](#)

Caption: Principle of X-Ray Fluorescence (XRF) analysis.

Protocol:

- Instrumentation: A handheld or benchtop XRF spectrometer.
- Sample Preparation: None required. The analysis is non-destructive and can be performed directly on the coated surface.[9]
- Instrument Parameters:

Parameter	Typical Value
X-ray Source	Rhodium (Rh) or Silver (Ag) tube
Voltage	40-50 kV
Current	10-200 $\mu$ A
Measurement Time	30 - 120 seconds

| Atmosphere | Air |

- Data Acquisition: Position the analyzer's measurement window directly against the coating surface and initiate the scan.
- Data Analysis: Analyze the resulting spectrum to identify elemental peaks. Confirm the presence of Ba, S, and Cl. The absence of other heavy metals (e.g., lead, cadmium) can also be verified.[10]

## Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique that provides detailed molecular information, making it highly suitable for identifying organic pigments.<sup>[5]</sup> It measures the inelastic scattering of monochromatic light from a laser source. The resulting spectrum provides a specific molecular fingerprint of the material.

Protocol:

- **Instrumentation:** A Raman microscope or a portable Raman spectrometer with a fiber optic probe.
- **Sample Preparation:** Generally, no sample preparation is needed for analyzing coatings.<sup>[5]</sup> The analysis can be performed directly on the surface.
- **Instrument Parameters:**

Parameter	Typical Value
Excitation Laser	532 nm, 633 nm, or 785 nm
Laser Power	1 - 10 mW (to avoid sample degradation) <sup>[11]</sup>
Spectral Range	200 - 1800 $\text{cm}^{-1}$
Integration Time	2 - 30 seconds <sup>[11]</sup>

| Accumulations | 50 - 200 |

- **Data Acquisition:** Focus the laser onto the coated surface and collect the Raman spectrum. If fluorescence is high, switch to a longer wavelength laser (e.g., 785 nm) to mitigate interference.<sup>[5]</sup>
- **Data Analysis:** Subtract any background fluorescence from the spectrum. Compare the resulting spectral fingerprint (peak positions and relative intensities) against a known reference spectrum of **Pigment Red 48:1** from a spectral database (e.g., IRUG).<sup>[12][13]</sup>

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation.[7] For **Pigment Red 48:1**, this allows for the identification of characteristic bonds such as C=O, N=N (azo), and aromatic C=C. While binder absorptions can sometimes obscure pigment peaks, the Attenuated Total Reflectance (ATR) technique is particularly useful for surface analysis with minimal sample preparation.[5][14]

Protocol:

- Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
- Sample Preparation:
  - ATR Method: No preparation is needed. Press the coated surface directly and firmly against the ATR crystal.
  - Transmission Method (if extraction is necessary): Carefully scrape a small amount of the coating from the substrate. Mix the powder with potassium bromide (KBr) and press it into a transparent pellet.[15][16]
- Instrument Parameters:

Parameter	Typical Value
Spectral Range	4000 - 400 $\text{cm}^{-1}$
Resolution	4 $\text{cm}^{-1}$
Number of Scans	32 - 64

| Mode | Absorbance or Transmittance |

- Data Acquisition: Place the sample in the instrument and collect the spectrum. A background spectrum of the clean ATR crystal or a blank KBr pellet should be collected first.
- Data Analysis: Identify the characteristic absorption bands as listed in the data summary table. Compare the sample spectrum to a reference spectrum of **Pigment Red 48:1**. Spectral subtraction may be necessary to remove interfering signals from the coating binder. [4]

## UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which is directly related to the electronic transitions within the pigment's molecular structure and, therefore, its color.<sup>[4]</sup> For solid samples like coatings, diffuse reflectance is the preferred method.

Protocol:

- **Instrumentation:** A UV-Vis spectrophotometer equipped with a diffuse reflectance integrating sphere accessory.
- **Sample Preparation:** The measurement can often be performed directly on the coated sample. If the coating is on a reflective or uneven substrate, a small portion may need to be removed and powdered to ensure a flat, uniform surface for analysis.
- **Instrument Parameters:**

Parameter	Typical Value
Wavelength Range	300 - 800 nm
Scan Speed	Medium
Data Interval	1 nm

| Reference Standard | Barium Sulfate (BaSO<sub>4</sub>) or a calibrated white standard |

- **Data Acquisition:** Calibrate the instrument using the white reference standard. Place the coated sample at the measurement port and acquire the reflectance spectrum.
- **Data Analysis:** The resulting spectrum will show absorption bands (or a decrease in reflectance) in the visible region. The position of the absorption maximum ( $\lambda_{\text{max}}$ ) is characteristic of the pigment's color.<sup>[4]</sup> For **Pigment Red 48:1**, this will correspond to absorption in the blue-green region of the spectrum, resulting in its observed red appearance. This data is used for quality control and to ensure color consistency.<sup>[4]</sup>

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. nbinnno.com [nbinnno.com]
- 2. ulprospector.com [ulprospector.com]
- 3. Pigment Red 48:1 | 7585-41-3 | FP40377 | Biosynth [biosynth.com]
- 4. Pigment red 48 | 3564-21-4 | Benchchem [benchchem.com]
- 5. An introduction to the in situ identification of pigments in automobile and architectural paints by Raman microspectroscopy : Microtrace [microtrace.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Pigment Characterization: Analytical Techniques for Inorganic Pigments and Discovery Workflows | Separation Science [sepscience.com]
- 8. X-Ray Fluorescence - ColourLex [colourlex.com]
- 9. youtube.com [youtube.com]
- 10. X-Ray fluorescence as a method of characterizing inorganic pigment patterns in the work of Julian Onderdonk - PMC [pmc.ncbi.nlm.nih.gov]
- 11. static.sites.s bq.org.br [static.sites.s bq.org.br]
- 12. Spectral Database Index | IRUG [irug.org]
- 13. Spectral Database Index | IRUG [irug.org]
- 14. mdpi.com [mdpi.com]
- 15. Spectroscopic Sample Preparation: Techniques for Accurate Results - Metkon [metkon.com]
- 16. Evaluation of antioxidant potential of pigments extracted from Bacillus spp. and Halomonas spp. isolated from mangrove rhizosphere [biotechnologia-journal.org]
- To cite this document: BenchChem. [Application Note: Spectroscopic Analysis of Pigment Red 48:1 in Coatings]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3357847#spectroscopic-analysis-of-pigment-red-48-1-in-coatings]



**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)